molecular formula C11H14O3 B14352442 2-Methoxyethyl 4-methylbenzoate CAS No. 91971-03-8

2-Methoxyethyl 4-methylbenzoate

Cat. No.: B14352442
CAS No.: 91971-03-8
M. Wt: 194.23 g/mol
InChI Key: YFONWNYGUNCRLV-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-methylbenzoate: is an organic compound with the molecular formula C11H14O3 . It is an ester derived from the reaction of 4-methylbenzoic acid and 2-methoxyethanol. This compound is characterized by a benzene ring substituted with a methyl group and an ester functional group, making it a member of the benzoate ester family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-methoxyethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-methylbenzoic acid and 2-methoxyethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 4-methylbenzoic acid and 2-methoxyethanol.

    Reduction: 4-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a model compound to study ester hydrolysis and other biochemical reactions.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-methylbenzoate primarily involves its ester functional group. In biochemical reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways where esters are involved.

Comparison with Similar Compounds

    Methyl benzoate: Similar ester structure but with a methyl group instead of a methoxyethyl group.

    Ethyl benzoate: Similar ester structure but with an ethyl group instead of a methoxyethyl group.

    Propyl benzoate: Similar ester structure but with a propyl group instead of a methoxyethyl group.

Uniqueness: 2-Methoxyethyl 4-methylbenzoate is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which can influence its reactivity and physical properties. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

91971-03-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxyethyl 4-methylbenzoate

InChI

InChI=1S/C11H14O3/c1-9-3-5-10(6-4-9)11(12)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

YFONWNYGUNCRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCOC

Origin of Product

United States

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